Ethyl 3-(allyl(benzyloxycarbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate is an ester compound characterized by its unique structure, which includes an ethyl ester group, a phenylmethoxycarbonyl group, and a prop-2-enylamino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The phenylmethoxycarbonyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar chemical properties but lacking the complex functional groups.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.
Ethyl benzoate: Contains a benzene ring like ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate but lacks the prop-2-enylamino group.
Uniqueness
Ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenylmethoxycarbonyl and prop-2-enylamino groups distinguishes it from simpler esters and enhances its versatility in various applications .
Eigenschaften
CAS-Nummer |
1419222-23-3 |
---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate |
InChI |
InChI=1S/C16H21NO4/c1-3-11-17(12-10-15(18)20-4-2)16(19)21-13-14-8-6-5-7-9-14/h3,5-9H,1,4,10-13H2,2H3 |
InChI-Schlüssel |
DNOQTIUFYKXAKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN(CC=C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.